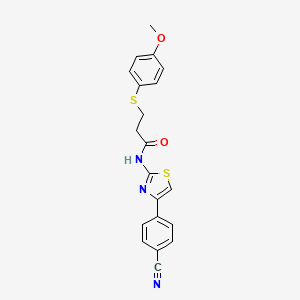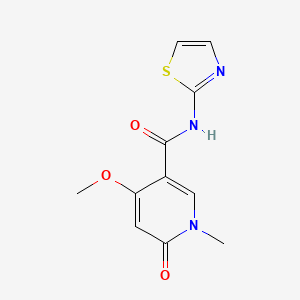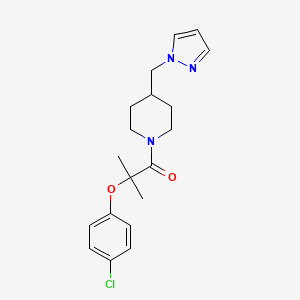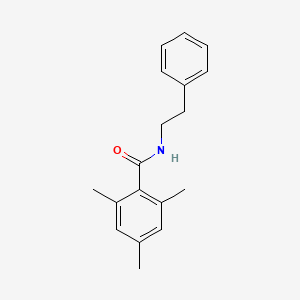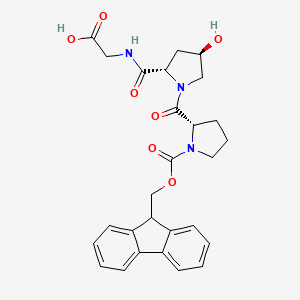
Fmoc-Pro-Hyp-Gly-OH
Vue d'ensemble
Description
“Fmoc-Pro-Hyp-Gly-OH” is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a tripeptide that can be used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts . The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved .Molecular Structure Analysis
The molecular structure of “Fmoc-Pro-Hyp-Gly-OH” is represented by the formula C27H29N3O7 . It is a trimeric assembly and three-dimensional structure model of the FACIT collagen COL1-NC1 junction from CD and NMR analysis .Chemical Reactions Analysis
The silyl ether protecting group prevents undesired side reactions during the CMP synthesis thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .Applications De Recherche Scientifique
Collagen Model Peptides Synthesis
The tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH is efficiently synthesized and used for preparing collagen model peptides (CMPs). This process is facilitated by the silyl ether protecting group, which prevents undesired side reactions during CMP synthesis, aiding purification and allowing for selective deprotection of the hydroxyproline residue (Erdmann & Wennemers, 2009).
Synthesis of Higher Molecular Weight Collagen-Type Peptides
Efficient strategies for synthesizing higher molecular weight collagen-type peptides involve the use of Fmoc-Pro-Hyp-Gly-OH. This method significantly improves the quality of crude products and yields highly homogeneous collagen-type peptides (Ottl, Musiol, & Moroder, 1999).
Study in Biological Activity
Fmoc-Pro-Hyp-Gly-OH has been utilized in the synthesis and study of biological activities of various peptides. For instance, research on glycopeptide amides using Fmoc solid-phase chemistry provided insights into the biological activity of these compounds in antinociceptive tests (Bardaji et al., 1991).
Hydrogel Development with Collagen-Inspired Peptides
The application of Fmoc-Pro-Hyp-Gly-OH in the coassembly with Fmoc-Phe-Phe led to the development of rigid hydrogels with twisted polyproline II architecture. This showcases the potential of using minimal collagen-inspired peptides in creating superhelical nanostructures for tissue regeneration and other biomedical applications (Ghosh et al., 2020).
Collagen-Platelet Interaction Studies
Studies on peptides consisting of repeat Gly-Pro-Hyp sequences, synthesized using Fmoc chemistry, revealed their role in platelet activation and provided insights into the specificity of this sequence for platelet glycoprotein VI. This research has implications for understanding thrombosis and developing anti-thrombotic agents (Knight et al., 1999).
Safety And Hazards
Orientations Futures
The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This synthetic process has been used for the production of collagen and cyclic peptides . It is expected that the collagen-like peptide polymer can be used as a 3D cell scaffold and that the 3D structure formation of cells can be controlled by collagen-derived bioactive sequences introduced into the peptide sequence .
Propriétés
IUPAC Name |
2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYYHDDPKPKRR-XARZLDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-Hyp-Gly-OH | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



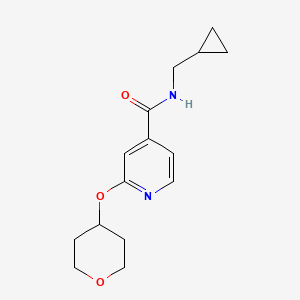
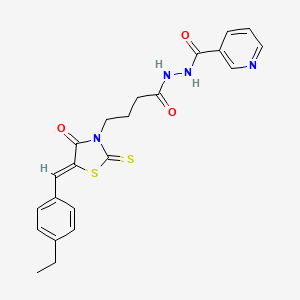
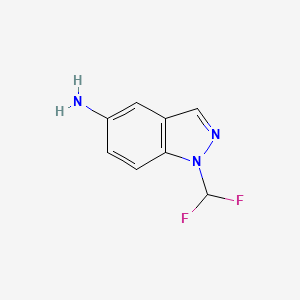
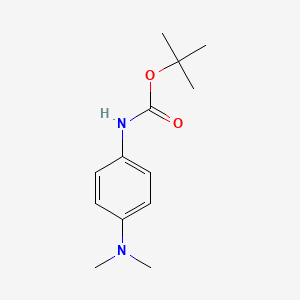
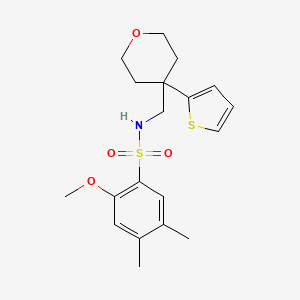
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
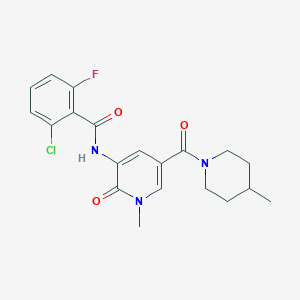
![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
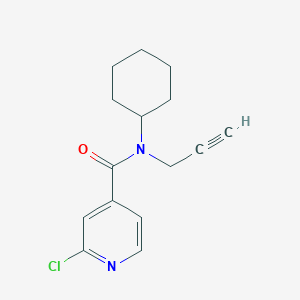
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
